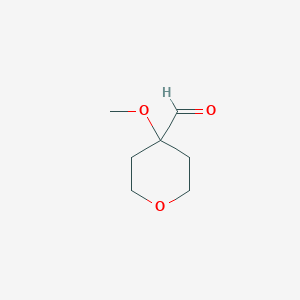

4-methoxytetrahydro-2H-pyran-4-carbaldehyde

概要

説明

トランス-4-ヒドロキシシクロヘキサンカルボン酸: は、分子式が C₇H₁₂O₃ で表される化学化合物です。 これは、シクロヘキサンカルボン酸の合成における基質として使用される白色から淡黄色の固体です 。 この化合物は、腸内細菌の代謝の副産物でもあり、尿路から排泄される可能性があります 。

準備方法

合成経路と反応条件: トランス-4-ヒドロキシシクロヘキサンカルボン酸の調製には、シス-4-ヒドロキシシクロヘキサンカルボン酸の異性化が関与します。 このプロセスには、通常、以下の手順が含まれます :

出発物質: p-ヒドロキシ安息香酸が出発物質として使用されます。

触媒と溶媒: 触媒と溶媒を高圧反応器に添加して、シス-およびトランス-4-ヒドロキシシクロヘキサンカルボン酸の混合物を得ます。

異性化: この混合物は、アルコキシドナトリウムを触媒として添加し、温度を上げて異性化されます。

精製: トランス-4-ヒドロキシシクロヘキサンカルボン酸は、石油エーテルと酢酸エチルを使用して再結晶することにより精製されます。

工業生産方法: トランス-4-ヒドロキシシクロヘキサンカルボン酸の工業生産方法は、合成経路と類似していますが、大規模生産向けに最適化されています。 高圧反応器と効率的な触媒の使用により、最終生成物の収率と純度が向上します 。

化学反応の分析

反応の種類: トランス-4-ヒドロキシシクロヘキサンカルボン酸は、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、ケトンまたはカルボン酸を生成するために酸化されます。

還元: カルボン酸基は、アルコールを生成するために還元されます。

置換: ヒドロキシル基は、他の官能基で置換される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 塩化チオニルと三臭化リンなどの試薬は、置換反応に使用されます。

主要な生成物:

酸化: シクロヘキサノンまたはシクロヘキサンカルボン酸の生成。

還元: シクロヘキサノールの生成。

置換: さまざまな置換シクロヘキサン誘導体の生成.

科学研究への応用

トランス-4-ヒドロキシシクロヘキサンカルボン酸には、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

trans-4-Hydroxycyclohexanecarboxylic Acid has several scientific research applications, including:

Chemistry: Used as a substrate in the synthesis of cyclohexanecarboxylic acid and other derivatives.

Biology: Studied as a by-product of intestinal bacterial metabolism and its role in gut health.

Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.

Industry: Used in the production of various chemical intermediates and as a reagent in organic synthesis.

作用機序

トランス-4-ヒドロキシシクロヘキサンカルボン酸の作用機序は、さまざまな生化学反応における基質としての役割に関係しています。 これは、腸内細菌によって代謝され、尿路から排泄されます 。 この化合物は、生合成経路を通じて、タクロリムスなどの他の分子のバックボーンに組み込まれることもあります 。

類似化合物の比較

類似化合物:

シクロヘキサンカルボン酸: カルボン酸基はありますが、ヒドロキシル基はありません。

シス-4-ヒドロキシシクロヘキサンカルボン酸: トランス-4-ヒドロキシシクロヘキサンカルボン酸のシス異性体。

シクロヘキサノール: カルボン酸基はありませんが、ヒドロキシル基があります.

独自性: トランス-4-ヒドロキシシクロヘキサンカルボン酸は、その特定の立体化学とヒドロキシルとカルボン酸の両方の官能基の存在によって特徴付けられます。 この組み合わせにより、広範囲の化学反応に関与することができ、有機合成における貴重な中間体となります 。

類似化合物との比較

Cyclohexanecarboxylic Acid: A similar compound with a carboxylic acid group but without the hydroxyl group.

cis-4-Hydroxycyclohexanecarboxylic Acid: The cis isomer of trans-4-Hydroxycyclohexanecarboxylic Acid.

Cyclohexanol: A similar compound with a hydroxyl group but without the carboxylic acid group.

Uniqueness: trans-4-Hydroxycyclohexanecarboxylic Acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

生物活性

4-Methoxytetrahydro-2H-pyran-4-carbaldehyde (C₇H₁₂O₃), a compound characterized by its tetrahydropyran ring and aldehyde functional group, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a methoxy group at the 4-position of the tetrahydropyran ring, contributing to its reactivity and biological interactions. The molecular weight is approximately 144.17 g/mol, and it is known for its flammable nature and potential skin irritant properties.

The biological activity of this compound is primarily attributed to its reactivity with various molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophiles, influencing enzyme activity and metabolic pathways.

- Hydrogen Bonding : The methoxy group facilitates hydrogen bonding, enhancing interactions with biological molecules such as proteins and nucleic acids .

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cells, including glioblastoma and non-small cell lung cancer lines .

Antimicrobial Effects

The compound has shown promising antimicrobial activity against a range of pathogens. Its effectiveness was tested against both Gram-positive and Gram-negative bacteria, revealing a notable inhibition of bacterial growth . This antimicrobial property is essential for developing new therapeutic agents.

Research Findings

A comprehensive overview of research findings related to the biological activity of this compound is presented in the following table:

| Study Reference | Biological Activity | Cell Line/Pathogen | IC50 Value |

|---|---|---|---|

| Anticancer | U373 (glioblastoma) | 15 µM | |

| Antimicrobial | Staphylococcus aureus | 20 µg/mL | |

| Antidiabetic | α-glucosidase | 40 µM |

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on glioblastoma cells. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In another study, the compound was tested against multidrug-resistant strains of bacteria. The findings revealed that it significantly reduced bacterial load in vitro, highlighting its potential as an antimicrobial agent .

Applications in Medicine and Industry

Given its unique biological activities, this compound has potential applications in:

- Drug Development : As a lead compound for designing novel anticancer and antimicrobial drugs.

- Organic Synthesis : Serving as an intermediate in synthesizing more complex organic molecules.

特性

IUPAC Name |

4-methoxyoxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(6-8)2-4-10-5-3-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHJOULIZJAHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478572 | |

| Record name | 4-methoxytetrahydro-2H-pyran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175982-76-0 | |

| Record name | 4-methoxytetrahydro-2H-pyran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyoxane-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。